molecular formula C21H19N3O6S B2921513 N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 896704-65-7

N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Katalognummer B2921513
CAS-Nummer: 896704-65-7
Molekulargewicht: 441.46
InChI-Schlüssel: PYPPJAJZRSWFSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C21H19N3O6S and its molecular weight is 441.46. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity and Molecular Docking

Quinazolinone derivatives have demonstrated significant antitumor activities across various cancer cell lines. For example, novel 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity, showing broad-spectrum antitumor activity and potency higher than the positive control 5-FU against CNS, renal, and breast cancer cell lines, as well as leukemia cell lines. Molecular docking studies of these compounds into ATP binding sites of EGFR-TK and B-RAF kinase revealed similar binding modes to known inhibitors, suggesting mechanisms through inhibition of these kinases (Ibrahim A. Al-Suwaidan et al., 2016).

Synthesis and Biological Activity of Novel Derivatives

The synthesis of new derivatives, such as 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, has been explored, with several compounds exhibiting high anti-monoamine oxidase and antitumor activity (A. Markosyan et al., 2015). These studies underscore the potential of quinazolinone derivatives in the development of new therapeutic agents with specific biological activities.

Development of Targeted Therapies

Quinazolinone derivatives have also been studied for their potential in targeted therapies. For instance, N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid (BGC 945), a novel thymidylate synthase inhibitor, targets tumor cells through α-folate receptor-mediated transport, offering a strategy for efficacy with lower toxicity (A. Tochowicz et al., 2013).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide involves the reaction of 1,3-benzodioxole with 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoyl chloride in the presence of a base to form the desired product. The reaction is carried out in two steps, with the first step involving the formation of the acid chloride intermediate, which is then reacted with the amine to form the final product.", "Starting Materials": [ "1,3-benzodioxole", "4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoyl chloride", "Base", "Amine" ], "Reaction": [ "Step 1: Formation of acid chloride intermediate", "- 1,3-benzodioxole is dissolved in anhydrous dichloromethane and cooled to 0°C", "- Thionyl chloride is added dropwise to the solution while stirring", "- The reaction mixture is stirred at room temperature for 1 hour", "- The solvent is removed under reduced pressure to obtain the acid chloride intermediate", "Step 2: Formation of final product", "- The acid chloride intermediate is dissolved in anhydrous dichloromethane and cooled to 0°C", "- A base is added dropwise to the solution while stirring", "- The amine is added to the reaction mixture and the reaction is stirred at room temperature for 2 hours", "- The solvent is removed under reduced pressure and the crude product is purified by column chromatography to obtain the final product" ] }

CAS-Nummer

896704-65-7

Produktname

N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Molekularformel

C21H19N3O6S

Molekulargewicht

441.46

IUPAC-Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

InChI

InChI=1S/C21H19N3O6S/c25-19(22-9-12-3-4-15-16(6-12)28-10-27-15)2-1-5-24-20(26)13-7-17-18(30-11-29-17)8-14(13)23-21(24)31/h3-4,6-8H,1-2,5,9-11H2,(H,22,25)(H,23,31)

InChI-Schlüssel

PYPPJAJZRSWFSY-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.